(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
(4-anilinoquinolin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)19-14-18(21-15-6-2-1-3-7-15)16-8-4-5-9-17(16)22-19/h1-9,14H,10-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZVOATOAZQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate phenylamine reacts with a halogenated quinoline derivative. The thiomorpholino group is then introduced through a nucleophilic substitution reaction involving thiomorpholine and a suitable leaving group on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiomorpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Thiomorpholino-substituted quinoline derivatives.
Scientific Research Applications
(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. The phenylamino group enhances the compound’s ability to bind to enzymes involved in DNA synthesis, while the thiomorpholino group may improve its solubility and cellular uptake.
Comparison with Similar Compounds
Key Research Findings
- Crystal Packing: The morpholino analog () forms a tightly packed lattice via C–H···F/O bonds, whereas the thiomorpholino compound’s packing may rely on van der Waals interactions due to weaker sulfur participation .
- Synthetic Flexibility: Quinoline and thiazole cores allow modular substitutions, enabling optimization for target selectivity .
- Biological Potential: Analogous compounds like (4-chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone exhibit antitumor activity, suggesting the target compound merits further pharmacological evaluation .
Biological Activity
(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure incorporates a phenylamino group and a thiomorpholine moiety, which are believed to contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. A study demonstrated that this compound has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest that it could serve as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It has been shown to modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate into DNA, leading to structural alterations that impede replication.
Case Studies
-
In Vivo Study on Tumor Growth Inhibition :
A recent study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as an anticancer agent. -
Antimicrobial Efficacy in Animal Models :
Another study assessed the antimicrobial efficacy of this compound in infected mice models, showing a marked reduction in bacterial load and improved survival rates.
Q & A
Q. What are the recommended synthetic routes for (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone, and how can its purity be validated?
Methodological Answer: Synthesis typically involves coupling the quinoline core with thiomorpholine via a ketone linker. A Mannich reaction or Ullmann-type coupling may be employed for introducing the phenylamino group . Post-synthesis, purity validation requires HPLC (≥98% purity threshold) and spectroscopic characterization (e.g., H/C-NMR). For example, H-NMR peaks for thiomorpholine protons appear as broad singlets (~δ 2.6–4.0 ppm), while quinoline aromatic protons resonate between δ 7.4–8.5 ppm .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers via shake-flask method), logP (determined via HPLC or computational tools like ChemAxon), and thermal stability (TGA/DSC). For analogs, melting points range 150–200°C, with thiomorpholine derivatives showing higher hydrophilicity than morpholine counterparts .
Advanced Research Questions
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer: Bioavailability can be enhanced via formulation (nanoparticle encapsulation or cyclodextrin complexes) or structural modification. Introducing polar groups (e.g., hydroxyl or carboxyl) on the phenylamino moiety improves aqueous solubility, while maintaining the thiomorpholine ring preserves target engagement . Pharmacokinetic studies in rodent models should monitor plasma half-life (t) and AUC using LC-MS/MS.
Q. How do structural modifications influence its anti-tubulin activity?
Methodological Answer: The quinoline scaffold’s substitution pattern critically impacts tubulin binding. For example, nitro or methyl groups at the 3-position of the phenyl ring enhance cytotoxicity (IC < 1 μM in BT-549 cells), while methoxy groups reduce potency due to steric hindrance . Competitive binding assays (e.g., colchicine-site displacement) and molecular docking (using Autodock Vina) validate interactions with β-tubulin’s T7 loop .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols: Use ATCC-validated cell lines, consistent ATP-based viability assays (e.g., CellTiter-Glo), and control for thiomorpholine oxidation (a common degradation pathway). Cross-validate findings with orthogonal methods, such as flow cytometry for apoptosis or Western blotting for target protein modulation .
Q. What analytical methods are recommended for detecting degradation products?
Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS identify major impurities. For example, oxidation of the thiomorpholine sulfur to sulfoxide (Δm/z +16) is a common degradation pathway. Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) and high-resolution MS (Q-TOF) for structural elucidation .
Q. How can computational tools guide SAR studies for this compound?
Methodological Answer: Leverage QSAR models (e.g., CoMFA or Schrödinger’s QikProp) to predict binding affinity and ADMET profiles. Molecular dynamics simulations (AMBER or GROMACS) can assess the stability of the compound-tubulin complex. Focus on key residues: Asp251 and Lys352 in β-tubulin are critical for hydrogen bonding with the quinoline nitrogen and thiomorpholine carbonyl .
Experimental Design Challenges
Q. What controls are essential in cytotoxicity assays to avoid false positives?
Methodological Answer: Include solvent controls (e.g., DMSO at ≤0.1% v/v) and a reference compound (e.g., paclitaxel for tubulin-targeting agents). Pre-test compound stability in assay media (RPMI/DMEM) via LC-UV. Monitor thiomorpholine oxidation by spiking assays with antioxidants (e.g., ascorbic acid) and comparing IC shifts .
Q. How should researchers design dose-response studies for in vivo efficacy?
Methodological Answer: Use a log-scale dose range (1–100 mg/kg) administered via IP or oral gavage. Monitor toxicity via body weight, hematology, and liver/kidney function markers. For xenograft models, prioritize compounds with in vitro IC < 10 nM and >50% tumor growth inhibition at 30 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
